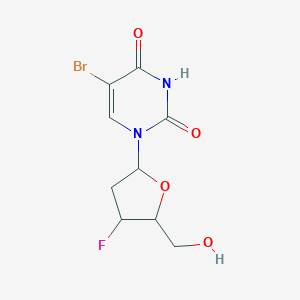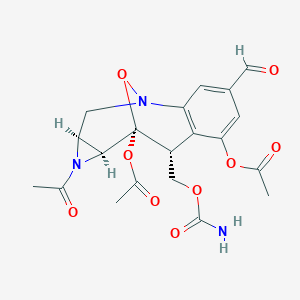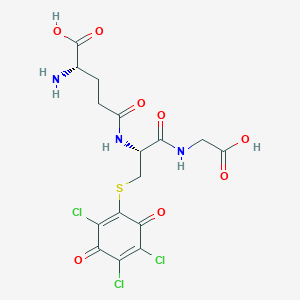
Tubeimoside III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubeimoside III is a triterpenoid saponin that shows anti-inflammatory and anti-tumor activities . It also has acute toxicity in vivo .
Synthesis Analysis
Tubeimoside I, II, and III were simultaneously determined and identified by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS), and a novel and sensitive high-performance liquid chromatography - evaporative light scattering detection (HPLC-ELSD) in a 70% methanol extract .Molecular Structure Analysis
Tubeimoside III is a triterpenoid saponin with a molecular formula of C64H100O31 . It contains 205 bonds in total, including 105 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 10 six-membered rings, 4 ten-membered rings, 3 esters (aliphatic), 16 hydroxyl groups, 2 primary alcohols, 13 secondary alcohols, 1 tertiary alcohol, and 9 .Chemical Reactions Analysis
Tubeimoside I, II, and III were simultaneously determined and identified by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS), and a novel and sensitive high-performance liquid chromatography - evaporative light scattering detection (HPLC-ELSD) in a 70% methanol extract .Physical And Chemical Properties Analysis
The molecular weight of Tubeimoside III is 1365.00 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anti-Inflammatory, Antitumor, and Antitumor-Promoting Effects
Tubeimoside III, derived from Bolbostemma paniculatum, has demonstrated significant anti-inflammatory, antitumor, and antitumor-promoting activities. These effects were found to be stronger than those of its analogues, tubeimosides I and II, although it also presented higher acute toxicity (Yu, Ma, & Yu, 2001).
Cell Cycle Arrest and Apoptosis Induction
In studies involving HeLa cells, tubeimoside III was observed to induce cell cycle arrest and apoptosis. This suggests its potential role in anti-tumor mechanisms, influencing cell proliferation and survival (Yang et al., 2002).
Effects on Human Erythroleukemia Cells
Tubeimoside III has been studied for its impact on human erythroleukemia K562 cells. It was found to inhibit cell proliferation and promote differentiation, influencing the morphology and biological behavior of these cells (Qiu Zong-yin, 2007).
Impact on Glioma Apoptosis
Research has shown that tubeimoside III can induce apoptosis in glioma cancer cells. It influences the expression of apoptosis-related proteins and increases reactive oxygen species concentration, contributing to its anti-tumor activity (Jia et al., 2015).
Interaction with HepG2 Cells
Studies on HepG2 cells indicate that tubeimoside III can induce apoptosis, showing a strong growth inhibitory effect. This suggests its potential application in treating liver cancer (Lin et al., 2014).
Potential in Cancer Chemotherapy
Further research suggests that tubeimoside III could be a promising agent for antitumor chemotherapy. It affects various cancer cell lines, inducing apoptosis through multiple pathways (Yin et al., 2011).
Inhibitory Effects on Metastasis
Tubeimoside III has shown effectiveness in inhibiting metastasis in various cancer models. This includes its impact on cell adhesion, invasion, and migration, contributing to its potential as an anti-cancer agent (Yue Li-jian, 2006).
Mechanism of Action
Target of Action
Tubeimoside III, a triterpenoid saponin, is known to have potent anti-inflammatory and anti-tumor effects It has been suggested that tubeimoside iii exerts its adjuvant activity by interacting with syk and lyn .
Mode of Action
Tubeimoside III interacts with its targets, leading to a series of cellular and molecular changes. It has been shown to significantly boost the antigen-specific humoral and cellular immune responses and elicit both Th1/Th2 and Tc1/Tc2 responses . It also remarkably facilitates mRNA and protein expression of various chemokines and cytokines in the local muscle tissues .
Biochemical Pathways
Gene expression microarray analysis has shown that tubeimoside iii modulates immune, chemotaxis, and inflammation-related genes . This suggests that it may influence several biochemical pathways related to immune response and inflammation.
Pharmacokinetics
Studies on tubeimoside i, a similar compound, reveal that it is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability . It is reasonable to hypothesize that Tubeimoside III might have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Tubeimoside III’s action include a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It also promotes the recruitment and antigen uptake of immune cells in the injected muscles, and augments the migration and antigen transport of immune cells to the draining lymph nodes .
Action Environment
It is known that the local immune microenvironment plays a significant role in the adjuvant activity of tubeimoside iii
Safety and Hazards
Future Directions
properties
IUPAC Name |
7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICHQXHYUJVDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubeimoside III | |
CAS RN |
115810-13-4 |
Source


|
| Record name | Tubeimoside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115810134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the proposed mechanism of action for Tubeimoside III against SARS-CoV-2?
A1: Research suggests that Tubeimoside III inhibits SARS-CoV-2 replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme []. Specifically, computational modeling predicts that Tubeimoside III binds to the active site of RdRp, potentially blocking its activity []. This blockage would interfere with the virus's ability to replicate its genetic material, ultimately hindering its spread.
Q2: What is the structural characterization of Tubeimoside III?
A2: Tubeimoside III is a natural cyclic bisdesmoside belonging to the oleanane-type triterpenoid saponin family [, , ]. While the exact molecular formula and weight are not provided in the given abstracts, these details can be found in chemical databases or publications focused on its isolation and structural elucidation.
Q3: How does the structure of Tubeimoside III influence its anti-inflammatory, antitumor, and antitumor-promoting effects?
A3: Studies have shown that the C-16 hydroxyl group in Tubeimoside III plays a crucial role in enhancing its biological activity and reducing toxicity compared to Tubeimoside I []. Additionally, structural differences in the B and/or C ring positions between Tubeimoside III and Tubeimoside II are linked to enhanced biological activity, albeit with increased toxicity in the case of Tubeimoside III []. This suggests that specific structural features significantly influence the potency and potential side effects of this compound.
Q4: What in vitro evidence supports the antiviral activity of Tubeimoside III against SARS-CoV-2?
A4: Tubeimoside III demonstrated potent inhibition of SARS-CoV-2 replication in laboratory settings, exhibiting an EC50 value of 265.5 nM []. This finding indicates a significant capacity to hinder viral replication at a cellular level.
Q5: What analytical methods are commonly employed for the identification and quantification of Tubeimoside III in plant material?
A5: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are two widely used techniques for analyzing Tubeimoside III in Rhizoma Bolbostematis extracts []. These methods provide accurate quantification and identification of Tubeimoside III, crucial for quality control and research purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

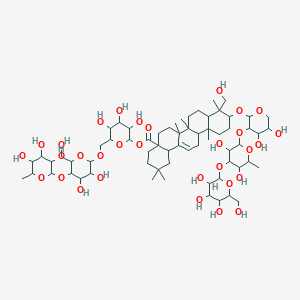
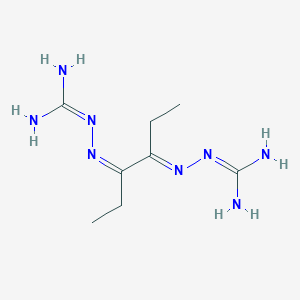

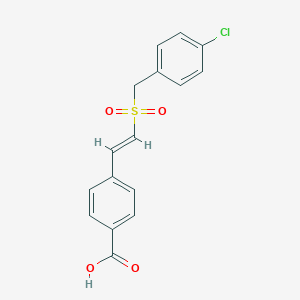
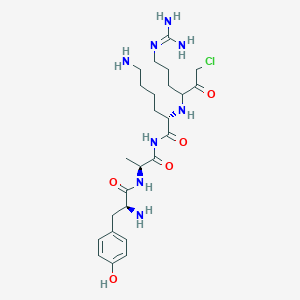

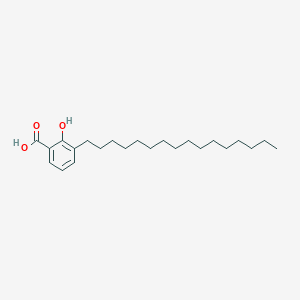
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
